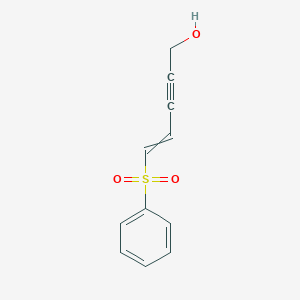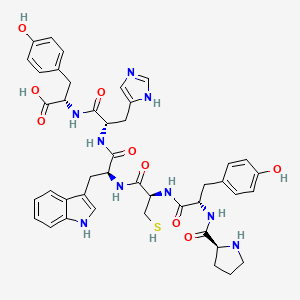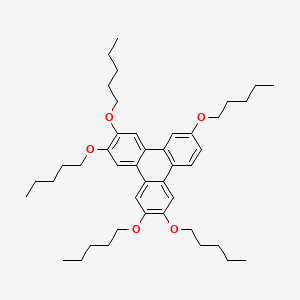
2,3,6,7,10-Pentakis(pentyloxy)triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10-Pentakis(pentyloxy)triphenylene is a compound belonging to the class of discotic liquid crystals. These compounds are characterized by their unique molecular structure, which allows them to form columnar mesophases. This particular compound is known for its remarkable photoconductivity and high charge carrier mobility, making it a valuable material in the field of optoelectronics .
Vorbereitungsmethoden
The synthesis of 2,3,6,7,10-Pentakis(pentyloxy)triphenylene typically involves the etherification of 2-hydroxy-3,6,7,10,11-pentapentyloxytriphenylene. The process includes adding the compound to a three-necked flask along with potassium carbonate and acetonitrile, followed by the addition of 1,6-dibromoethane. The reaction is then refluxed under a nitrogen atmosphere at 75°C for 12 hours . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
2,3,6,7,10-Pentakis(pentyloxy)triphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron trichloride for catalysis and potassium carbonate for etherification . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Scholl reaction can be used to trimerize the compound, resulting in the formation of hexamethoxy triphenylene .
Wissenschaftliche Forschungsanwendungen
2,3,6,7,10-Pentakis(pentyloxy)triphenylene has a wide range of scientific research applications. In chemistry, it is used as a molecular organic material for optoelectronic devices due to its high charge carrier mobility and photoconductivity . In biology and medicine, its unique properties make it a potential candidate for use in biosensors and other diagnostic tools. In the industry, it is used in the production of liquid crystal displays and other electronic devices .
Wirkmechanismus
The mechanism of action of 2,3,6,7,10-Pentakis(pentyloxy)triphenylene involves its ability to form ordered columnar structures through molecular self-assembly. This self-assembly is driven by the balance between the rigid core and flexible side chains of the molecule, which allows for efficient charge transport and photoconductivity . The molecular targets and pathways involved in its action are primarily related to its interaction with light and charge carriers.
Vergleich Mit ähnlichen Verbindungen
2,3,6,7,10-Pentakis(pentyloxy)triphenylene can be compared with other similar compounds such as 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene and hexakis(4-nonylphenyl)triphenylene . These compounds share similar structural features but differ in the number and type of side chains attached to the triphenylene core. The unique properties of this compound, such as its high charge carrier mobility and photoconductivity, make it stand out among its peers .
Eigenschaften
CAS-Nummer |
166332-34-9 |
|---|---|
Molekularformel |
C43H62O5 |
Molekulargewicht |
658.9 g/mol |
IUPAC-Name |
2,3,6,7,10-pentapentoxytriphenylene |
InChI |
InChI=1S/C43H62O5/c1-6-11-16-23-44-33-21-22-34-35(28-33)37-30-41(46-25-18-13-8-3)43(48-27-20-15-10-5)32-39(37)38-31-42(47-26-19-14-9-4)40(29-36(34)38)45-24-17-12-7-2/h21-22,28-32H,6-20,23-27H2,1-5H3 |
InChI-Schlüssel |
IXQMURHICQTUSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC2=C(C=C1)C3=CC(=C(C=C3C4=CC(=C(C=C42)OCCCCC)OCCCCC)OCCCCC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


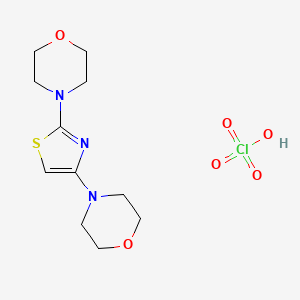
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
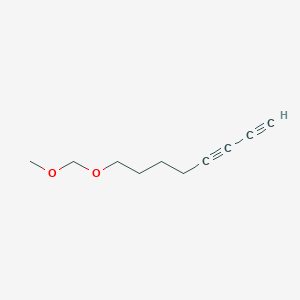
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
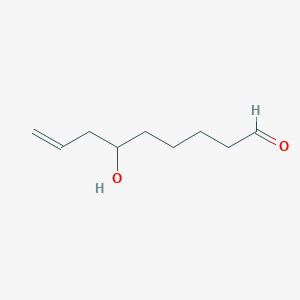
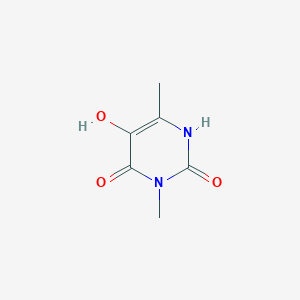

![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
